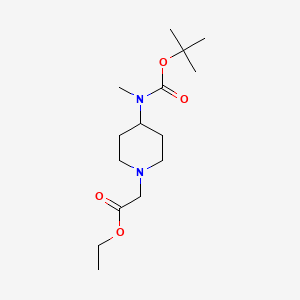

Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate

Beschreibung

Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate (CAS: 874842-63-4) is a protected piperidine derivative with a molecular formula of C₁₅H₂₈N₂O₄ and a molecular weight of 300.39 g/mol . This compound features a piperidine ring substituted at the 4-position with a tert-butoxycarbonyl (Boc)-protected methylamino group and an ethyl ester-functionalized acetamide side chain. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide and heterocyclic chemistry .

Eigenschaften

Molekularformel |

C15H28N2O4 |

|---|---|

Molekulargewicht |

300.39 g/mol |

IUPAC-Name |

ethyl 2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetate |

InChI |

InChI=1S/C15H28N2O4/c1-6-20-13(18)11-17-9-7-12(8-10-17)16(5)14(19)21-15(2,3)4/h12H,6-11H2,1-5H3 |

InChI-Schlüssel |

XNZJHNJHKJTCGY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CN1CCC(CC1)N(C)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-2-(4-((tert-Butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetat beinhaltet typischerweise den Schutz des Piperidinstickstoffs mit einer tert-Butoxycarbonyl (Boc)-Gruppe. Der Prozess beginnt mit der Reaktion von Piperidin mit Di-tert-butyl-dicarbonat (Boc2O) in Gegenwart einer Base wie Natriumhydroxid. Das resultierende Boc-geschützte Piperidin wird dann mit Ethylbromacetat umgesetzt, um das Endprodukt zu bilden. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Tetrahydrofuran (THF) und Temperaturen im Bereich von Raumtemperatur bis zu Rückflussbedingungen .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen gewährleistet hohe Ausbeute und Reinheit. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz zu maximieren. Das Endprodukt wird typischerweise durch Techniken wie Umkristallisation oder Chromatographie gereinigt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-2-(4-((tert-Butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen sind üblich, bei denen die Ethylestergruppe durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in wässrigem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydrid in Dimethylformamid (DMF).

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren oder Ketone.

Reduktion: Alkohole oder Amine.

Substitution: Verschiedene substituierte Piperidinderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-2-(4-((tert-Butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Boc-Gruppe bietet sterischen Schutz und ermöglicht es der Verbindung, selektiv mit bestimmten Enzymen oder Rezeptoren zu reagieren. Der Piperidinring erhöht seine Bindungsaffinität zu diesen Zielstrukturen und ermöglicht die gewünschte biologische oder chemische Wirkung.

Wirkmechanismus

The mechanism of action of Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively react with certain enzymes or receptors. The piperidine ring enhances its binding affinity to these targets, facilitating the desired biological or chemical effect .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Storage : Sealed in dry conditions at 2–8°C .

- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .

Comparison with Structurally Similar Compounds

The following table highlights structural analogs and their distinguishing features:

Structural and Functional Differences

Ester Group Variations: The target compound uses an ethyl ester, whereas analogs like Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate and Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate feature a methyl ester.

Amino Group Substitution: The Boc-protected methylamino group in the target compound introduces steric hindrance, which may reduce nucleophilicity compared to non-methylated analogs like Ethyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-1-yl)acetate . This substitution could improve metabolic stability in pharmaceutical applications.

Heterocycle Modifications :

- Replacing piperidine with piperazine (as in 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid ) introduces an additional nitrogen atom, altering basicity and hydrogen-bonding capacity. Piperazine derivatives are often used to modulate solubility and bioavailability.

Q & A

Basic Question: What are the optimal reaction conditions for synthesizing Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate to achieve high yields?

Methodological Answer:

Synthesis typically involves multi-step reactions with strict control of temperature, solvent choice, and stoichiometry. For example:

- Step 1: Piperidine derivatives are functionalized with tert-butoxycarbonyl (Boc) groups under anhydrous conditions (e.g., dichloromethane or ethyl acetate) at 20–25°C .

- Step 2: Alkylation of the piperidine nitrogen using ethyl bromoacetate in the presence of a base (e.g., cesium carbonate) in polar aprotic solvents (e.g., DMF) at 50–60°C achieves moderate to high yields (75–87%) .

- Purification: Column chromatography (silica gel, gradient elution with pentane/ethyl acetate) is critical to isolate the product with >85% purity .

Basic Question: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- LCMS (Liquid Chromatography-Mass Spectrometry): Confirm molecular weight (MW: 300.39 g/mol) and detect impurities. For example, LCMS (ESI) m/z: [M + H]⁺ should match the calculated value (301.3) .

- NMR Spectroscopy: Key signals include:

- Melting Point: Consistent with literature values (e.g., 43–44°C for analogous compounds) .

Advanced Question: How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability during synthetic workflows?

Methodological Answer:

- Role of Boc: The Boc group protects the amine during synthesis, preventing undesired side reactions (e.g., nucleophilic attacks). However, it is acid-labile, requiring cautious handling in acidic conditions .

- Stability Data:

Advanced Question: What strategies resolve contradictions in yield data between different synthetic routes?

Methodological Answer:

Discrepancies in reported yields (e.g., 86% vs. 87.2%) arise from:

- Solvent Polarity: Ethyl acetate improves solubility of intermediates compared to dichloromethane, reducing side-product formation .

- Catalyst Use: Reactions using cesium carbonate (strong base) vs. 4-methylmorpholine-2,6-dione (milder base) affect reaction efficiency .

- Validation: Replicate protocols with controlled variables (e.g., inert atmosphere, moisture-free solvents) to isolate critical factors.

Advanced Question: How can researchers mitigate the formation of synthetic by-products like de-Boc derivatives?

Methodological Answer:

- Preventive Measures:

- By-Product Analysis:

Advanced Question: What computational or experimental methods predict the compound’s solubility and bioavailability for in vitro studies?

Methodological Answer:

- LogP Calculation: Estimated LogP (octanol/water) ≈ 2.1–2.5 via software (e.g., ChemAxon), indicating moderate lipophilicity .

- Solubility Screening:

Advanced Question: How do structural analogs (e.g., ethyl piperidine-4-carboxylate derivatives) compare in reactivity and biological activity?

Methodological Answer:

- Reactivity Differences:

- Biological Relevance: Piperidine derivatives with Boc-protected amines are preferred in drug discovery for improved pharmacokinetics .

Advanced Question: What experimental protocols address unexpected degradation during long-term storage?

Methodological Answer:

- Storage Conditions:

- Stability Testing:

Advanced Question: How can researchers optimize selectivity in functionalizing the piperidine nitrogen versus other reactive sites?

Methodological Answer:

- Selective Alkylation:

Advanced Question: What troubleshooting steps are recommended for low-yielding reactions involving this compound?

Methodological Answer:

- Diagnostic Steps:

- Corrective Actions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.